2-(3-Methoxybenzoyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

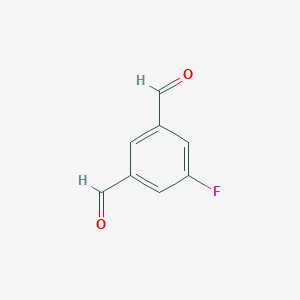

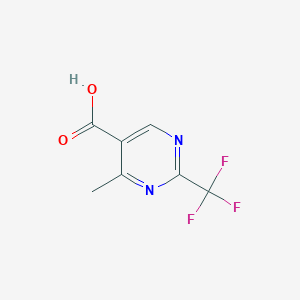

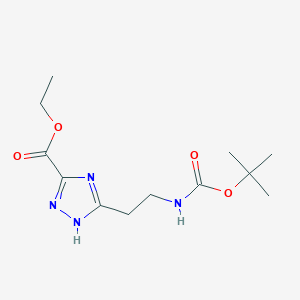

2-(3-Methoxybenzoyl)pyridine is a chemical compound with the molecular formula C13H11NO2 . It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-(3-Methoxybenzoyl)pyridine or similar compounds often involves reactions with phenyl (pyridine-2-yl)methanol as a raw material, an ionic type hydride as a catalyst, and dry air or dry oxygen as an oxidizing agent . Other methods include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable composites .Molecular Structure Analysis

The molecular structure of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various spectroscopic methods. The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(3-Methoxybenzoyl)pyridine can be analyzed using various methods. For example, its melting point can be determined using melting point analysis, and its molecular weight can be determined using cryoscopic methods .Applications De Recherche Scientifique

Catalysis in Organic Synthesis

2-(3-Methoxybenzoyl)pyridine: is utilized in organic synthesis as a catalyst. It facilitates the formation of pyridine derivatives, which are crucial in developing pharmaceuticals and agrochemicals . These derivatives exhibit a wide range of biological activities, such as anti-inflammatory and antimicrobial properties.

Antifungal Applications

This compound has been incorporated into the design of novel benzoylcarbamates with a pyridine moiety, showing significant antifungal activity . These compounds are particularly effective against plant pathogenic fungi, contributing to the development of new fungicides.

Medicinal Chemistry

In medicinal chemistry, 2-(3-Methoxybenzoyl)pyridine plays a role in the design of BACE1 inhibitors, which are potential treatments for Alzheimer’s disease . The pyridine scaffold is instrumental in creating bioactive molecules for various therapeutic applications.

Material Science

The compound is used in material science to modify properties like polarity and reactivity of materials . Its inclusion in polymers and coatings can enhance the material’s stability and performance.

Agricultural Chemistry

2-(3-Methoxybenzoyl)pyridine: is a key intermediate in the synthesis of agrochemicals . It helps in creating compounds that protect crops from pests and diseases, thereby improving agricultural productivity.

Analytical Chemistry

In analytical chemistry, derivatives of 2-(3-Methoxybenzoyl)pyridine are employed as chemosensors . These sensors can detect specific ions or molecules, aiding in environmental monitoring and quality control processes.

Safety and Hazards

Orientations Futures

Mécanisme D'action

- FGFR1 is a transmembrane receptor tyrosine kinase involved in cell growth, differentiation, and tissue repair .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

(3-methoxyphenyl)-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-11-6-4-5-10(9-11)13(15)12-7-2-3-8-14-12/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBVDKZSACQCHFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443077 |

Source

|

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzoyl)pyridine | |

CAS RN |

55030-49-4 |

Source

|

| Record name | 2-(3-METHOXYBENZOYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)

![[1-((E)-1-Cyclooct-1-enyl)methyl-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1313149.png)

![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)

![Imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1313169.png)